Shanzhiside
Overview
Description
- Shanziside is a yellow crystalline substance with no taste. It is soluble in water and alcohol solvents.
- It is derived from plants of the genus Phlomis .
- Known for its anti-inflammatory, antioxidant, antibacterial, and anti-aging properties, Shanziside has various applications in scientific research and medicine.
Mechanism of Action
Target of Action
Shanzhiside, an iridoid glycoside, primarily targets inflammation . It interacts with several key molecules in the inflammatory pathway, including microRNA-155-5p and SOCS1 . It also interacts with the NLRP3 inflammasome and the Nrf2/HO-1 pathway .
Mode of Action
This compound exerts its effects by inhibiting inflammation. It interacts with its targets, leading to a decrease in the expression of inflammatory markers. For instance, this compound and microRNA-155-5p sponge administration resulted in decreased expression of microRNA-155-5p . Furthermore, this compound was found to inhibit the NLRP3 inflammasome-mediated inflammatory process and activate the Nrf2/HO-1 pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammation . Additionally, it interacts with the NLRP3 inflammasome and the Nrf2/HO-1 pathway, both of which play crucial roles in inflammation and oxidative stress .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It decreases the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . It also reduces the inflammatory response and oxidative stress injury in the hippocampus, which may be related to the inhibition of the NLRP3 inflammasome-mediated inflammatory process and activation of the Nrf2/HO-1 pathway .
Biochemical Analysis
Biochemical Properties
Shanzhiside is known for its strong anti-inflammatory properties . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to interact with the enzyme Iba1, which is involved in the regulation of inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to regulate the SOCS1/JAK2/STAT3 signaling pathway, which plays a crucial role in inflammation and immune responses . By upregulating the protein levels of SOCS1 and downregulating the protein expression of p-JAK2 and p-STAT3, this compound can effectively inhibit inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound has a protective effect against depression in a chronic unpredictable mild stress (CUMS)-induced mouse model of depression .
Preparation Methods
- Synthetic routes: Shanziside can be synthesized using specific chemical reactions. the exact synthetic methods are not widely documented.
- Industrial production: The industrial-scale production methods for Shanziside remain proprietary and are typically not disclosed.
Chemical Reactions Analysis
- Shanziside undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: Shanziside can be oxidized using mild oxidants like hydrogen peroxide or metal oxides.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
- Substitution: Shanziside may undergo nucleophilic substitution reactions.
- Major products: The specific products formed during these reactions are not extensively documented.
Scientific Research Applications
- Shanziside finds applications in:
- Chemistry: As a natural product, it serves as a valuable reference compound for structural elucidation and synthetic studies.
- Biology: Researchers study its effects on cellular processes, including anti-inflammatory pathways.
- Medicine: Shanziside’s anti-inflammatory properties make it relevant for drug development.
- Industry: Its antioxidant properties may have applications in cosmetics and functional foods.
Comparison with Similar Compounds
- Shanziside stands out due to its unique combination of properties.
- Similar compounds include other iridoid glucosides like loganin and catalpol.
Properties
IUPAC Name |
(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIFYNVXJOGADM-KDYWOABDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318101 | |
Record name | Shanzhiside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29836-27-9 | |
Record name | Shanzhiside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Shanzhiside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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